3-[(Cyclopropylcarbonyl)amino]benzoic acid
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Overview
Description
3-[(Cyclopropylcarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.22 g/mol It is known for its unique structure, which includes a cyclopropylcarbonyl group attached to an amino group on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid typically involves the reaction of cyclopropylcarbonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylcarbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the amino group.
Scientific Research Applications
3-[(Cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications, including:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylcarbonyl group can enhance the compound’s binding affinity to its molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(Cyclopropylcarbonyl)amino]benzoic acid: C11H11NO3
This compound methyl ester: C12H13NO3
This compound ethyl ester: C13H15NO3
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopropylcarbonyl group. This group can impart distinct chemical and biological properties compared to other similar compounds. The presence of the cyclopropyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7H,4-5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKPIRATDLRXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-68-0 |
Source
|
Record name | 3-cyclopropaneamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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